molecular formula C9H11ClO2 B8415118 4-Hydroxy-3-methoxyphenethyl chloride

4-Hydroxy-3-methoxyphenethyl chloride

Cat. No.: B8415118
M. Wt: 186.63 g/mol
InChI Key: NNLAGIHHJWDWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-methoxyphenethyl chloride is a substituted phenethyl derivative characterized by a hydroxyl group at the 4-position and a methoxy group at the 3-position of the benzene ring, with a chloride substituent on the ethyl side chain. Its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing chloride, making it a versatile substrate for further functionalization.

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

4-(2-chloroethyl)-2-methoxyphenol

InChI

InChI=1S/C9H11ClO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3

InChI Key

NNLAGIHHJWDWIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCCl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Metabolic Stability

4-Hydroxy-3-methoxyphenethyl Cyclopropylfentanyl (M9)
  • Structure : A cyclopropylfentanyl metabolite with 4-hydroxy-3-methoxyphenethyl substituents.
  • Key Differences : The presence of the cyclopropylfentanyl backbone distinguishes it from the standalone 4-hydroxy-3-methoxyphenethyl chloride.
  • Metabolic Relevance : M9 is a major urinary metabolite of cyclopropylfentanyl, formed via catechol-O-methyl transferase (COMT)-mediated methylation of 3,4-dihydroxyphenethyl cyclopropylfentanyl (M5). Its isomer, 3-hydroxy-4-methoxyphenethyl cyclopropylfentanyl (M10), is less abundant due to COMT's preference for methylating the 3-hydroxyl group .
  • Implications : The 4-hydroxy-3-methoxy configuration enhances metabolic stability, making M9 a reliable biomarker for cyclopropylfentanyl intake .
3-Hydroxy-4-methoxyphenethyl Cyclopropylfentanyl (M10)
  • Structure : Positional isomer of M9 with inverted hydroxyl and methoxy groups.
  • Key Differences : Lower abundance in urine samples highlights the metabolic preference for 3-methoxy substitution over 4-methoxy .

Functional Group Variations

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride
  • Structure : Features an ethylamine group instead of chloride, with a hydrochloride salt.
  • Key Differences : The amine group increases polarity and water solubility compared to the chloride derivative. This compound is commercially available for research applications .
  • Applications : Used in neurotransmitter studies due to structural resemblance to catecholamines like dopamine .
4-Hydroxy-3-methoxyphenethyl Alcohol
  • Structure : Replaces chloride with a hydroxyl group on the ethyl chain.
  • Key Differences : The alcohol group enhances hydrophilicity, making it suitable for cosmetic and food applications (e.g., identified in argan oil press cake) .

Complex Derivatives in Natural Products

5-(4-Hydroxy-3-methoxyphenethyl)-7-methoxy-2H-chromen-3-ol (Compound 1) and 5-(4-Hydroxy-3-methoxyphenethyl)-4,7-dimethoxy-2H-chromen-3-ol (Compound 2)
  • Structure : Benzyl derivatives isolated from Fragaria vesca with additional chromen-ol moieties.
  • Key Differences : The chromen-ol scaffold confers antidepressant-like effects in rodent models, absent in this compound.
  • Biological Activity : Both compounds exhibit dose-dependent anti-immobility effects in forced swim tests, attributed to their extended conjugation and methoxy/hydroxy substitution patterns .
4-Methoxyphenethyl Alcohol and 3-Methoxyphenethylamine
  • Structure : Lack the 4-hydroxy group present in the target compound.
  • Key Differences: 4-Methoxyphenethyl alcohol (CAS 702-23-8) has a single methoxy group, reducing its metabolic complexity.

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Key Functional Group Applications/Properties Reference ID
This compound 4-OH, 3-OCH₃, -CH₂CH₂Cl Chloride Synthetic intermediate, biomarker
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl 4-OH, 3-OCH₃, -CH₂CH₂NH₂·HCl Amine hydrochloride Neurochemical research
4-Hydroxy-3-methoxyphenethyl alcohol 4-OH, 3-OCH₃, -CH₂CH₂OH Alcohol Cosmetic/food additive
5-(4-Hydroxy-3-methoxyphenethyl)-chromen-ol 4-OH, 3-OCH₃, chromen-ol Chromen-ol Antidepressant candidate

Table 2: Metabolic Comparison of Cyclopropylfentanyl Derivatives

Metabolite Structure Abundance in Urine Metabolic Pathway Reference ID
M9 4-hydroxy-3-methoxyphenethyl High COMT-mediated methylation
M10 3-hydroxy-4-methoxyphenethyl Low Minor COMT activity
M5 3,4-dihydroxyphenethyl Moderate Precursor to M9/M10

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